Furan-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

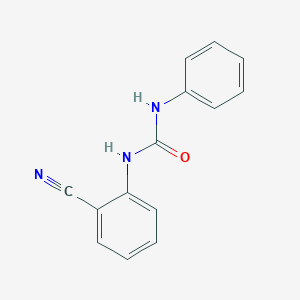

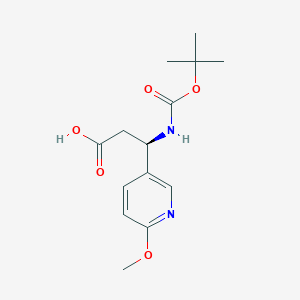

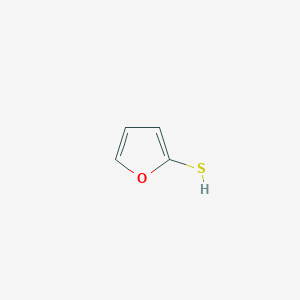

Furan-2-thiol, also known as Furan-2-ylmethanethiol, is an organic compound containing a furan substituted with a sulfanylmethyl group . It is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing . It possesses a strong odor of roasted coffee and a bitter taste . It is a key component of the aroma of roasted coffee . It is also a sulfur-containing compound and is the key odorant in cooked ham, wine, and canned tuna fish .

Synthesis Analysis

Furan-2-thiol is easily prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid via an intermediate isothiouronium salt which is hydrolyzed to the thiol by heating with sodium hydroxide . A promising catalytic route to produce base oils from lignocellulosic biomass-derived 2-alkylfurans and ketones via carbon-carbon coupling in neat conditions has been demonstrated . Among several homogeneous and heterogeneous acid catalysts tested, a perfluorinated sulfonic acid (Aquivion PW79S) exhibits the best catalytic performance and yields up to 90% renewable furan-containing base oils with the use of a thiol promotor .

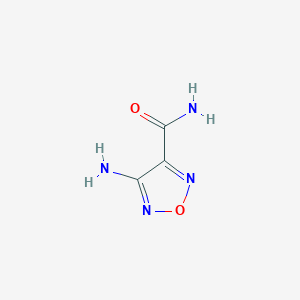

Molecular Structure Analysis

The molecular formula of Furan-2-thiol is C5H6OS . Its average mass is 114.165 Da and its monoisotopic mass is 114.013931 Da .

Chemical Reactions Analysis

The effects of the acid strength of the catalysts, molecular size and structure of thiols and ketones, and fraction of thiols are studied . Electronic structure calculations elucidate the reaction pathway and indicate that the thiol reduces the barrier of the rate-determining dehydration step .

Physical And Chemical Properties Analysis

Furan-2-thiol is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing . It possesses a strong odor of roasted coffee and a bitter taste . It is a key component of the aroma of roasted coffee . It is also a sulfur-containing compound and is the key odorant in cooked ham, wine, and canned tuna fish .

Safety And Hazards

Furan-2-thiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is extremely flammable, harmful if swallowed or inhaled, causes skin irritation, is suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil, while maintaining the durability and resistance characteristics offered by petroleum-based materials . The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been explored .

Propiedades

Número CAS |

13129-35-6 |

|---|---|

Nombre del producto |

Furan-2-thiol |

Fórmula molecular |

C4H4OS |

Peso molecular |

100.14 g/mol |

Nombre IUPAC |

furan-2-thiol |

InChI |

InChI=1S/C4H4OS/c6-4-2-1-3-5-4/h1-3,6H |

Clave InChI |

CMDKYFGIJALPLS-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)S |

SMILES canónico |

C1=COC(=C1)S |

Otros números CAS |

13129-35-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.